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Compound of Interest

Compound Name:
Ethyl 3-(2-

cyanophenoxy)propanoate

Cat. No.: B7867885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data

for Ethyl 3-(2-cyanophenoxy)propanoate. Due to the absence of experimentally acquired

spectra for this specific compound in publicly available databases, this document presents

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data based on the analysis of structurally similar compounds and fundamental spectroscopic

principles. This guide also outlines standardized experimental protocols for the acquisition of

such data and includes a workflow for the characterization of novel chemical entities.

Introduction
Ethyl 3-(2-cyanophenoxy)propanoate is a molecule of interest in organic synthesis and

medicinal chemistry, potentially serving as a building block for more complex pharmaceutical

agents. Its structure combines a flexible propanoate linker with a rigid, electron-withdrawing

cyanophenoxy group. A thorough spectroscopic characterization is paramount for the

unambiguous identification and quality control of this compound. This guide aims to provide a

predictive framework for its spectroscopic signature and a practical guide for its experimental

characterization.
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The following tables summarize the predicted spectroscopic data for Ethyl 3-(2-
cyanophenoxy)propanoate. These predictions are derived from the known spectral data of its

constituent fragments, namely 2-cyanophenol and ethyl 3-halopropanoates, as well as

established principles of spectroscopic interpretation.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Predicted
Rationale

~7.65 dd 1H Ar-H

Aromatic proton

ortho to the

cyano group,

deshielded by its

electron-

withdrawing

effect.

~7.50 ddd 1H Ar-H

Aromatic proton

para to the cyano

group.

~7.10 d 1H Ar-H

Aromatic proton

ortho to the

oxygen.

~7.00 ddd 1H Ar-H

Aromatic proton

meta to the

cyano group.

4.25 q 2H -O-CH₂-CH₃

Methylene

protons of the

ethyl ester,

adjacent to the

ester oxygen.

4.40 t 2H Ar-O-CH₂-

Methylene

protons adjacent

to the phenoxy

oxygen.

2.95 t 2H -CH₂-C(=O)-

Methylene

protons alpha to

the carbonyl

group.

1.30 t 3H -CH₂-CH₃
Methyl protons of

the ethyl ester.
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Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment Predicted Rationale

171.5 C=O Carbonyl carbon of the ester.

160.0 Ar-C-O
Aromatic carbon attached to

the ether oxygen.

134.5 Ar-C Aromatic carbon.

134.0 Ar-C Aromatic carbon.

122.0 Ar-C Aromatic carbon.

117.0 -C≡N Cyano group carbon.

115.5 Ar-C Aromatic carbon.

104.0 Ar-C-CN
Aromatic carbon attached to

the cyano group.

65.0 Ar-O-CH₂-
Methylene carbon adjacent to

the phenoxy oxygen.

61.0 -O-CH₂-CH₃
Methylene carbon of the ethyl

ester.

35.0 -CH₂-C(=O)-
Methylene carbon alpha to the

carbonyl group.

14.0 -CH₂-CH₃
Methyl carbon of the ethyl

ester.

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2230 Strong, Sharp C≡N stretch

~1735 Strong, Sharp C=O stretch (Ester)

~1600, ~1490 Medium-Strong C=C stretch (Aromatic)

~1250 Strong C-O stretch (Aryl ether)

~1180 Strong C-O stretch (Ester)

Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Predicted Fragment

219 [M]⁺ (Molecular Ion)

174 [M - OCH₂CH₃]⁺

146 [M - COOCH₂CH₃]⁺

120 [C₇H₄NO]⁺ (cyanophenoxy fragment)

102 [C₆H₄CN]⁺

73 [COOCH₂CH₃]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a novel

compound such as Ethyl 3-(2-cyanophenoxy)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.
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Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Thin Film: If the sample is a low-melting solid or viscous oil, dissolve a small amount in a

volatile solvent (e.g., dichloromethane), cast a film on a KBr plate, and allow the solvent to

evaporate.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Acquisition (Electron Ionization - EI):

Introduce the sample into the ion source (typically via a heated probe or GC column).

Ionize the sample using a standard electron energy of 70 eV.

Accelerate the resulting ions into the mass analyzer.

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g.,

m/z 40-400).

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a new chemical entity.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Confirmation

Chemical Synthesis

Reaction Work-up

Purification (e.g., Chromatography, Recrystallization)

NMR (1H, 13C) IR Spectroscopy Mass Spectrometry

Spectral Interpretation

Structure Confirmation

Reporting & Documentation

Click to download full resolution via product page

Caption: Workflow for the Synthesis and Spectroscopic Characterization of a Novel Compound.

Conclusion
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While experimental data for Ethyl 3-(2-cyanophenoxy)propanoate is not readily available,

this guide provides a robust, predicted spectroscopic profile based on sound chemical

principles and data from analogous structures. The outlined experimental protocols offer a

standardized approach for researchers to obtain and confirm the structure of this and other

novel compounds. The provided workflow visualizes the logical progression from synthesis to

structural confirmation, serving as a valuable roadmap for research and development

professionals.

To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl 3-(2-
cyanophenoxy)propanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b7867885#ethyl-3-2-cyanophenoxy-propanoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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